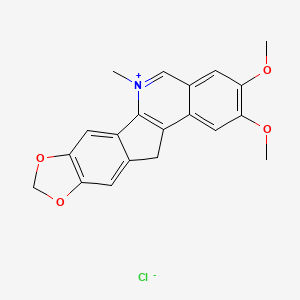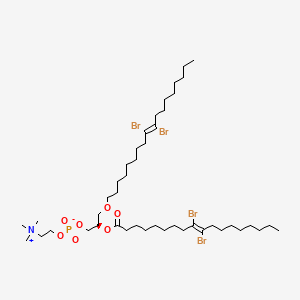
N-Dodecanoyl-4-aminobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Dodecanoyl-4-aminobutyric acid, also known as N-dodecanoyl-GABA, is a compound with the CAS Registry Number 52558-70-0 . It is a derivative of 4-aminobutyric acid .
Synthesis Analysis
The synthesis of N-substituted derivatives of β-aminobutyric acid involves a solvent and catalyst-free method. This process includes the direct aza-Michael addition of amines to crotonic acid. The protocol involves simple mixing or grinding the reactants at room temperature .Molecular Structure Analysis
The molecular formula of N-Dodecanoyl-4-aminobutyric acid is C16H31NO3 . Its average mass is 367.566 Da and its monoisotopic mass is 367.308655 Da .Chemical Reactions Analysis
N-Dodecanoyl-4-aminobutyric acid can be involved in various chemical reactions. For instance, it has been found in the manufacturing processes of active pharmaceutical ingredients (APIs), where impurities are generated from a variety of sources such as starting materials, intermediates, reagents, solvents, catalysts, and by-products .Mecanismo De Acción
While the specific mechanism of action for N-Dodecanoyl-4-aminobutyric acid is not explicitly mentioned in the search results, it’s worth noting that γ-aminobutyric acid (GABA), a related compound, plays a crucial role in maintaining the balance between neuronal excitation and inhibition. Three major classes of mechanism are recognized: modulation of voltage-gated ion channels; enhancement of GABA-mediated inhibitory neurotransmission; and attenuation of glutamate-mediated excitatory neurotransmission .
Safety and Hazards
Direcciones Futuras
Non-proteinogenic amino acids (NPAAs) like N-Dodecanoyl-4-aminobutyric acid have become a powerful tool for developing peptide-based drug candidates. The drug-like properties of peptidic medicines can be fundamentally changed by introducing NPAAs in their sequence . This suggests that N-Dodecanoyl-4-aminobutyric acid and similar compounds could have promising applications in the development of new therapeutics.
Propiedades
Número CAS |
52558-70-0 |
|---|---|
Nombre del producto |
N-Dodecanoyl-4-aminobutyric acid |
Fórmula molecular |
C16H31NO3 |
Peso molecular |
285.42 g/mol |
Nombre IUPAC |
4-(dodecanoylamino)butanoic acid |
InChI |
InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-12-15(18)17-14-11-13-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20) |
Clave InChI |
BIXOTZHITGYMGF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCCCC(=O)O |
SMILES canónico |
CCCCCCCCCCCC(=O)NCCCC(=O)O |
Otros números CAS |
52558-70-0 |
Sinónimos |
N-dodecanoyl-4-aminobutyric acid N-dodecanoyl-GABA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester](/img/structure/B1228764.png)
![6-[(4-Aminobenzyl)amino]-2,3,4,5-tetrahydropyridinium](/img/structure/B1228765.png)
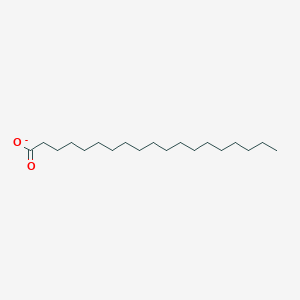
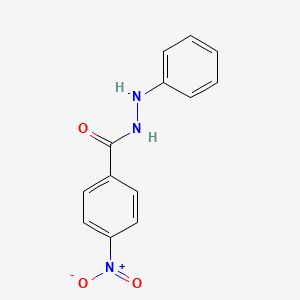


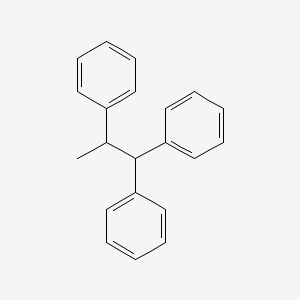
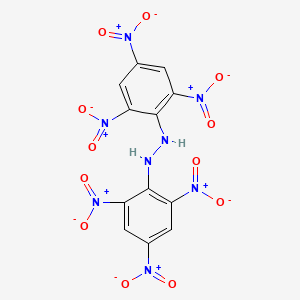
![4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B1228775.png)
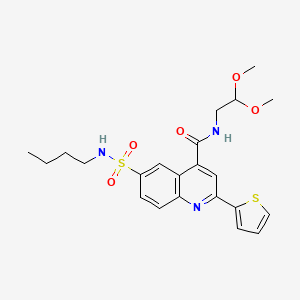
![1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine](/img/structure/B1228780.png)
